1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
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Overview
Description
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H16N4O2S and a molecular weight of 244.32 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a sulfonyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Piperazines
are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste .
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 3,5-dimethyl-1H-pyrazol-4-amine with a sulfonyl chloride, followed by the reaction with piperazine . The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reactions are typically carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
3,5-Dimethyl-1H-pyrazol-4-amine: This is a precursor in the synthesis of the target compound and shares the pyrazole ring structure.
Sulfonylated pyrazoles: These compounds have similar sulfonyl groups attached to pyrazole rings and exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-7-9(8(2)12-11-7)16(14,15)13-5-3-10-4-6-13/h10H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMUAXOFMSMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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